molecular formula C7H13ClN2OS B3098185 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride CAS No. 1332528-60-5

2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride

Cat. No.: B3098185
CAS No.: 1332528-60-5
M. Wt: 208.71 g/mol
InChI Key: JAOXLQLJBDOHOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A series of new Betti bases, 1-{(aryl)[(5-methyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ols, have been synthesized via one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .


Physical and Chemical Properties Analysis

The compound is a solid form . Unfortunately, the search results do not provide more specific physical and chemical properties of “2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride”.

Scientific Research Applications

Synthesis and Biological Activity Evaluation

A novel series of bi-heterocycles, including compounds related to 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride, was synthesized and assessed for their anti-diabetic potential via the in vitro inhibition of α-glucosidase enzyme. These compounds demonstrated significant inhibitory potential against the enzyme, suggesting their utility as anti-diabetic agents. Additionally, these molecules underwent in silico studies to corroborate their enzyme inhibition data and were analyzed for cytotoxic behavior against brine shrimps, showing that most exhibited potent inhibitory potential (Abbasi et al., 2020)[https://consensus.app/papers/synthesis-novel-biheterocycles-valuable-antidiabetic-abbasi/97c33a50e7f35bcd9f52cc602456ec4f/?utm_source=chatgpt].

Anticancer Properties

Another study focused on the synthesis of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides, demonstrating their anticancer activity against various human tumor cell lines derived from leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Certain derivatives showed high selectivity and activity, particularly against melanoma and breast cancer, highlighting their potential in cancer therapy (Ostapiuk et al., 2015)[https://consensus.app/papers/synthesis-anticancer-properties-ostapiuk/5e4ef06856595491ab5207e77d335943/?utm_source=chatgpt].

Antimicrobial Activity

Another study synthesized 1-(2-(4,5-Dihydro-3-(4-methyl-2-phenylthiazol-5-yl)-5-phenylpyrazol-1-yl)-4-substituted thiazol-5-yl)-2-phenyldiazene derivatives from hydrazonoyl halides and evaluated them for antimicrobial activity. The newly synthesized compounds were tested against different microorganisms, including a Gram-negative strain (Escherichia coli), a Gram-positive strain (Staphylococcus albus), and several fungal strains, showing significant activity, which could assist in developing treatments against microbial infections (Abdelhamid et al., 2010)[https://consensus.app/papers/synthesis-antimicrobial-activity-some-5arylazothiazole-abdelhamid/9bff219ad0cc5eb7ae526749662924f5/?utm_source=chatgpt].

Safety and Hazards

The compound comes with a warning signal word and has hazard statements H315 - H319 . It falls under the hazard classifications Eye Irrit. 2 - Skin Irrit. 2 . It’s worth noting that the buyer assumes responsibility to confirm product identity and/or purity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride' involves the reaction of 2-chloroethylamine hydrochloride with 5-methyl-2-thiouracil to form 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol, which is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-chloroethylamine hydrochloride", "5-methyl-2-thiouracil", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloroethylamine hydrochloride is dissolved in water.", "Step 2: 5-methyl-2-thiouracil is added to the solution and the mixture is heated to reflux for several hours.", "Step 3: The reaction mixture is cooled and the product, 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol, is isolated by filtration and washed with water.", "Step 4: The product is dissolved in hydrochloric acid and the solution is evaporated to dryness to yield the dihydrochloride salt of the compound." ] }

CAS No.

1332528-60-5

Molecular Formula

C7H13ClN2OS

Molecular Weight

208.71 g/mol

IUPAC Name

2-[(5-methyl-1,3-thiazol-2-yl)methylamino]ethanol;hydrochloride

InChI

InChI=1S/C7H12N2OS.ClH/c1-6-4-9-7(11-6)5-8-2-3-10;/h4,8,10H,2-3,5H2,1H3;1H

InChI Key

JAOXLQLJBDOHOO-UHFFFAOYSA-N

SMILES

CC1=CN=C(S1)CNCCO.Cl.Cl

Canonical SMILES

CC1=CN=C(S1)CNCCO.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride
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2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride
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2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride
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2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride
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2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride
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2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride

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